molecular formula C9H19NO3 B2354263 Ethyl 3-[(tert-butoxy)amino]propanoate CAS No. 1554968-59-0

Ethyl 3-[(tert-butoxy)amino]propanoate

Cat. No. B2354263
M. Wt: 189.255
InChI Key: POLVKIZFUHJUCT-UHFFFAOYSA-N
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Description

Ethyl 3-[(tert-butoxy)amino]propanoate is a chemical compound with a molecular weight of 217.27 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for Ethyl 3-[(tert-butoxy)amino]propanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This indicates that the compound has 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 3-[(tert-butoxy)amino]propanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound’s InChI code is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Ethyl 3-[(tert-butoxy)amino]propanoate is utilized in the synthesis of orthogonally protected amino acids, specifically for the production of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These compounds are important for the synthesis of edeine analogs, with the absolute configuration of the asymmetric carbon atoms determined by 1H NMR spectroscopy (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Multistep Gram-Scale Synthesis

Ethyl 3-[(tert-butoxy)amino]propanoate is also involved in a multistep gram-scale synthesis process. This compound was prepared starting from commercially available L-DOPA which underwent various protection and iodination processes. Its structure was confirmed using multiple spectroscopic techniques (Lentini et al., 2019).

Polymorphism Characterization in Pharmaceuticals

This compound is significant in characterizing polymorphic forms of certain pharmaceutical compounds. Spectroscopic and diffractometric techniques are used to study these polymorphic forms, highlighting challenges in analytical and physical characterization methods (Vogt et al., 2013).

Antimicrobial Agent Synthesis

Ethyl 3-[(tert-butoxy)amino]propanoate plays a role in the synthesis of potential antimicrobial agents. The compound is involved in a series of reactions leading to various derivatives, characterized for their antimicrobial activity (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)6-7-10-13-9(2,3)4/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVKIZFUHJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(tert-butoxy)amino]propanoate

CAS RN

1554968-59-0
Record name ethyl 3-[(tert-butoxy)amino]propanoate
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